molecular formula C10H6ClNO2S B11816607 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Katalognummer: B11816607
Molekulargewicht: 239.68 g/mol
InChI-Schlüssel: IQMCYIPNSZARSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-(2-bromophenyl)thiazole-4-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

5-(2-Chlorophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the 2-chlorophenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Phenylthiazole-4-carboxylic acid
  • 5-(4-Chlorophenyl)thiazole-4-carboxylic acid
  • 5-(2-Bromophenyl)thiazole-4-carboxylic acid

Uniqueness

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which enhances its biological activity and specificity compared to other similar compounds. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Eigenschaften

Molekularformel

C10H6ClNO2S

Molekulargewicht

239.68 g/mol

IUPAC-Name

5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)

InChI-Schlüssel

IQMCYIPNSZARSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(N=CS2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.